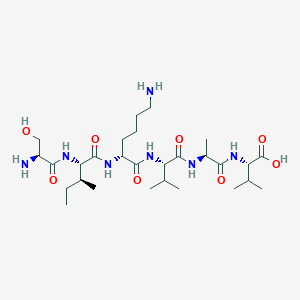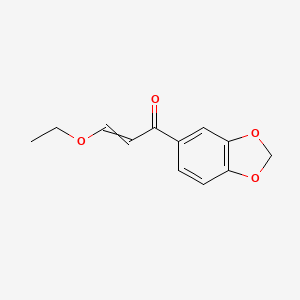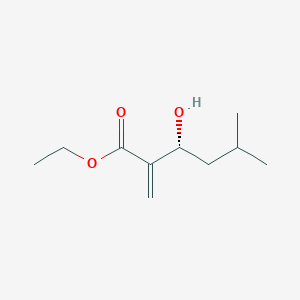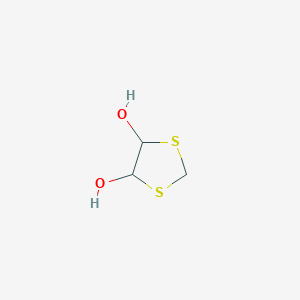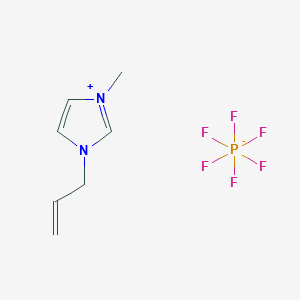![molecular formula C11H14O2 B12536534 (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol CAS No. 738597-12-1](/img/structure/B12536534.png)
(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R)-2-(Furan-2-yl)bicyclo[221]heptan-2-ol is a bicyclic compound featuring a furan ring attached to a norbornane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Diels-Alder Reaction: A furan derivative reacts with a suitable dienophile to form the bicyclic structure.
Hydroxylation: Introduction of the hydroxyl group at the desired position using reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Industry
Materials Science: Use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,4S)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol: A stereoisomer with different spatial arrangement.
2-(Furan-2-yl)norbornane: Lacks the hydroxyl group.
2-(Furan-2-yl)cyclohexanol: Similar structure but with a cyclohexane ring instead of a norbornane skeleton.
Uniqueness
(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of both a furan ring and a hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
738597-12-1 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(1S,2S,4R)-2-(furan-2-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H14O2/c12-11(10-2-1-5-13-10)7-8-3-4-9(11)6-8/h1-2,5,8-9,12H,3-4,6-7H2/t8-,9+,11+/m1/s1 |
Clé InChI |
UKNYRFGBFJUDLS-YWVKMMECSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1C[C@]2(C3=CC=CO3)O |
SMILES canonique |
C1CC2CC1CC2(C3=CC=CO3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


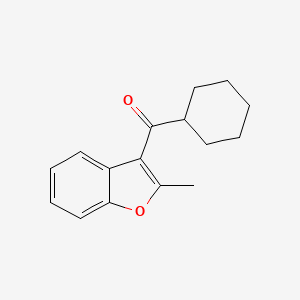
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)



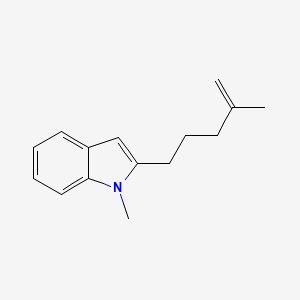
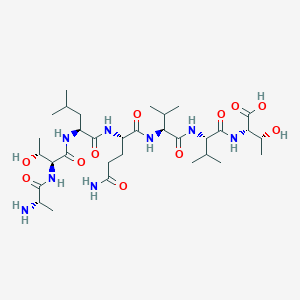
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
